molecular formula C10H12O4 B576287 (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid CAS No. 177780-31-3

(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid

Cat. No.: B576287
CAS No.: 177780-31-3
M. Wt: 196.202
InChI Key: NJTDBNHQZPMBPR-JTQLQIEISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with a suitable chiral catalyst to induce asymmetric synthesis. The reaction typically proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoylformic acid or 2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxyphenylpropanol or 2-methoxyphenylpropanal.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or antioxidant properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and cardiovascular disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as a precursor for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyhydrocinnamic acid: Similar structure but lacks the chiral center.

    3-(2-Methoxyphenyl)propanoic acid: Similar backbone but different substitution pattern.

    2-Methoxybenzoic acid: Similar aromatic ring but different functional groups.

Uniqueness

(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(2S)-2-hydroxy-2-(2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-10(13,9(11)12)7-5-3-4-6-8(7)14-2/h3-6,13H,1-2H3,(H,11,12)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTDBNHQZPMBPR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=CC=C1OC)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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